![molecular formula C14H10Cl2O2 B13958696 [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride CAS No. 1035404-18-2](/img/structure/B13958696.png)
[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chloro-substituted phenoxy group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is known for its reactivity and versatility in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride typically involves the reaction of 2-(4-chlorophenoxy)benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
2-(4-Chlorophenoxy)benzoic acid+SOCl2→[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under acidic conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
科学研究应用
Chemistry
In chemistry, [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In biological and medical research, this compound is utilized in the synthesis of bioactive molecules. It can be used to introduce specific functional groups into target molecules, enhancing their biological activity and specificity.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers, resins, and coatings.
作用机制
The mechanism of action of [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations to achieve desired chemical modifications.
相似化合物的比较
Similar Compounds
Phenacyl Chloride: Similar in structure but lacks the phenoxy group. It is used as a building block in organic synthesis and as a riot control agent.
4-Chlorobenzyl Chloride: Contains a chloro-substituted benzyl group instead of a phenoxy group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of both the chloro-substituted phenoxy group and the acyl chloride moiety in [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride imparts unique reactivity and versatility. This combination allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry.
属性
CAS 编号 |
1035404-18-2 |
|---|---|
分子式 |
C14H10Cl2O2 |
分子量 |
281.1 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenoxy)phenyl]acetyl chloride |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2 |
InChI 键 |
GJOUPOICDSHHDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


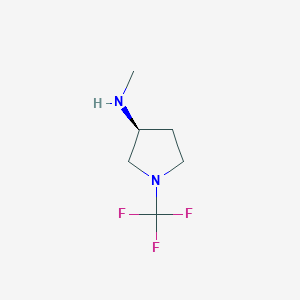
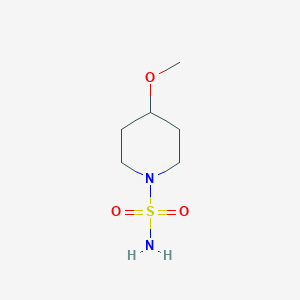
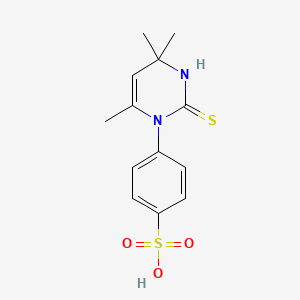
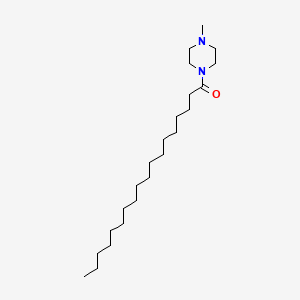
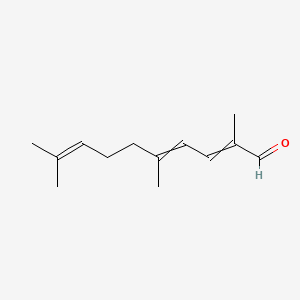
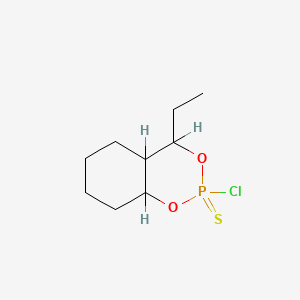
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)

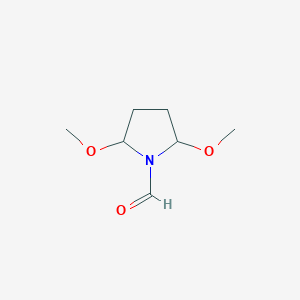
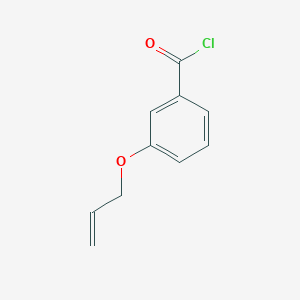
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)


